4-Chloro-3-iodobenzotrifluoride

Description

The exact mass of the compound 1-Chloro-2-iodo-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89703. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-iodobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

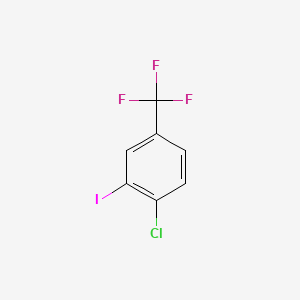

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLWFPKNYZEOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217480 | |

| Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-57-1 | |

| Record name | 4-Chloro-3-iodobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 672-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-iodobenzotrifluoride: Properties, Applications, and Experimental Considerations

This guide provides a comprehensive technical overview of 4-Chloro-3-iodobenzotrifluoride (CAS No. 672-57-1), a highly functionalized aromatic compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize specialized chemical intermediates. This document delves into the core physicochemical properties, reactivity, applications, and essential safety protocols associated with this versatile building block.

Introduction and Compound Profile

4-Chloro-3-iodobenzotrifluoride is a halogenated aromatic compound distinguished by a benzene ring substituted with a trifluoromethyl group, a chlorine atom, and an iodine atom.[1][2] This unique combination of substituents makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials.[2] The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability and lipophilicity, while the presence of two distinct halogen atoms (chlorine and iodine) offers a platform for diverse and selective chemical transformations.[2][3]

The compound typically appears as a colorless to light yellow liquid or solid, depending on the ambient temperature, and is characterized by its high stability and low volatility.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of 4-Chloro-3-iodobenzotrifluoride are critical for its application in synthetic chemistry. These properties dictate reaction conditions, solvent selection, and purification methods.

Data Summary Table

| Property | Value | Source |

| CAS Number | 672-57-1 | [1][4] |

| Molecular Formula | C₇H₃ClF₃I | [1][4][5] |

| Molecular Weight | 306.45 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][5] |

| Normal Boiling Point | 521.35 K (248.2 °C) (Joback Calculated) | [6] |

| Normal Melting Point | 312.28 K (39.13 °C) (Joback Calculated) | [6] |

| Solubility | Low solubility in water; moderate solubility in organic solvents | [1] |

| Octanol/Water Partition Coeff. (logP) | 3.963 (Crippen Calculated) | [6] |

Spectroscopic Data

For definitive structural confirmation and purity analysis, spectroscopic data is indispensable. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to key spectral data for this compound, including:

These reference spectra are crucial for quality control and reaction monitoring in a laboratory setting.

Molecular Structure and Reactivity Insights

The arrangement of substituents on the benzene ring governs the reactivity of 4-Chloro-3-iodobenzotrifluoride.

Caption: Molecular Structure of 4-Chloro-3-iodobenzotrifluoride.

The key to its utility lies in the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the primary site for reactions like Suzuki, Heck, and Sonogashira cross-coupling. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position, while leaving the more robust chloro and trifluoromethyl groups intact for subsequent transformations. This tiered reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules in a controlled, stepwise manner.[2]

Core Applications in Drug Development and Synthesis

4-Chloro-3-iodobenzotrifluoride serves as a critical starting material or intermediate in multi-step syntheses. Its utility is rooted in the advantageous properties conferred by its functional groups.

-

Pharmaceutical Intermediate: The trifluoromethyl group is a bioisostere for several functional groups and is known to improve metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[2][3] This makes the benzotrifluoride scaffold highly desirable in medicinal chemistry.

-

Versatile Synthetic Building Block: The presence of two different halogens allows for orthogonal synthetic strategies. For instance, the iodine can be selectively displaced via metal-catalyzed cross-coupling, followed by a different transformation involving the chlorine atom.[2]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is also used in the synthesis of advanced agrochemicals and specialty polymers where chemical resistance and specific electronic properties are required.[1][2]

Caption: Conceptual workflow in drug discovery using 4-Chloro-3-iodobenzotrifluoride.

Representative Experimental Protocol: Synthesis

While numerous proprietary methods exist, a common academic approach to synthesizing related structures involves halogenation of a substituted benzotrifluoride precursor. The synthesis of 4-Chloro-3-iodobenzotrifluoride would typically start from 4-chlorobenzotrifluoride.

Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory-specific conditions and safety assessments.

Objective: Iodination of 4-Chlorobenzotrifluoride.

Reaction Scheme: 4-Chlorobenzotrifluoride → (Iodinating Agent, Acid Catalyst) → 4-Chloro-3-iodobenzotrifluoride

Step-by-Step Methodology:

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet.

-

Charge Reagents: The flask is charged with 4-chlorobenzotrifluoride and a suitable solvent (e.g., acetic acid).

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the mixture.

-

Addition of Iodinating Agent: An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), dissolved in the solvent, is added dropwise from the dropping funnel at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled and quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any remaining iodinating agent.

-

Extraction: The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure 4-Chloro-3-iodobenzotrifluoride.

Caption: Generalized workflow for the synthesis of 4-Chloro-3-iodobenzotrifluoride.

Safety, Handling, and Storage

Proper handling of 4-Chloro-3-iodobenzotrifluoride is essential to ensure laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) recommendations.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7]

-

Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale.[7] Keep away from heat, sparks, and open flames.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Protect from direct sunlight.[9]

-

Health Hazards: While specific toxicology data is limited, related compounds can cause skin and eye irritation.[10] It is prudent to handle this chemical with care, assuming it may pose health risks upon exposure.[1]

Conclusion

4-Chloro-3-iodobenzotrifluoride is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined physicochemical properties, coupled with its unique and versatile reactivity, provide chemists with a reliable platform for constructing complex and high-value molecules. For professionals in drug discovery and materials science, a thorough understanding of this building block's characteristics and handling requirements is paramount to leveraging its full synthetic potential safely and effectively.

References

-

4-Chlorobenzotrifluoride - Wikipedia. Wikipedia. [Link]

-

4-chloro-α,α,α-trifluorotoluene - Safety Data Sheet. Airgas. [Link]

-

4-Chloro-3-iodobenzotrifluoride - Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Chloro-3-nitrobenzotrifluoride Standard - Safety Data Sheet. Agilent Technologies. [Link]

-

Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). Cheméo. [Link]

-

4-Chloro-3-iodobenzotrifluoride - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Cheméo. [Link]

-

Phase change data for 4-Chloro-3-iodobenzotrifluoride. National Institute of Standards and Technology. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.

-

3-Iodobenzotrifluoride - Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Synthesis of 4-chlorobenzotrifluoride. PrepChem.com. [Link]

-

4-chloro-3-iodobenzotrifluoride cas:672-57-1. Zhengzhou Alfa Chemical Co.,Ltd. [Link]

Sources

- 1. CAS 672-57-1: 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. 4-Chloro-3-iodobenzotrifluoride [webbook.nist.gov]

- 5. 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 6. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. fishersci.com [fishersci.com]

- 8. More is on the way! | Airgas [airgas.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: 4-Chloro-3-iodobenzotrifluoride

This technical guide details the structural properties, synthetic pathways, and chemoselective reactivity of 4-Chloro-3-iodobenzotrifluoride , a critical halogenated building block in modern medicinal chemistry.

A Chemoselective Scaffold for Modular Drug Synthesis

Executive Summary

4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) serves as a high-value intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1] Its utility is defined by the orthogonal reactivity of its halogen substituents: a labile C–I bond primed for rapid oxidative addition and a robust C–Cl bond that survives initial coupling conditions. This "halogen hierarchy" allows researchers to sequentially functionalize the benzene ring, creating dense, multi-substituted aromatic libraries essential for Fragment-Based Drug Discovery (FBDD).

Structural Characterization & Physiochemical Profile

The molecule features a trisubstituted benzene ring where the electronic environment is dominated by the strong electron-withdrawing nature of the trifluoromethyl (-CF

-

Electronic Effects: The -CF

group (position 1) exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (S -

Steric Environment: The iodine atom at position 3 is sterically crowded, flanked by the bulky -CF

and -Cl groups. However, the long C–I bond length (~2.10 Å) mitigates steric clash during palladium coordination. -

Lipophilicity: The presence of -CF

and -Cl significantly increases the logP (approx. 4.0), enhancing the membrane permeability of derived scaffolds.

Table 1: Physiochemical Properties

| Property | Value | Note |

| CAS Number | 672-57-1 | |

| Molecular Formula | C | |

| Molecular Weight | 306.45 g/mol | |

| Appearance | Pale yellow liquid/solid | Low melting point solid |

| Boiling Point | ~240°C (est) / 105°C @ 15mmHg | High boiling point requires vacuum distillation |

| Density | 1.924 g/mL | High density typical of iodinated aromatics |

| Solubility | DCM, THF, Toluene | Immiscible in water |

Synthetic Routes

The industrial preparation of 4-Chloro-3-iodobenzotrifluoride prioritizes regiocontrol, typically avoiding direct electrophilic iodination due to the deactivated nature of the ring.

Primary Route: The Sandmeyer Reaction

The most reliable protocol proceeds via the diazonium salt of 3-amino-4-chlorobenzotrifluoride. This method ensures exclusive placement of the iodine atom at the 3-position.

Protocol Highlights:

-

Diazotization: The aniline precursor is treated with sodium nitrite (NaNO

) in acidic media (HCl/H -

Iodination: An aqueous solution of Potassium Iodide (KI) is added. The iodide ion acts as a reducing agent, generating an aryl radical that recombines with iodine.

-

Workup: The crude product is extracted into dichloromethane and washed with sodium thiosulfate to remove excess iodine.

Figure 1: Synthetic workflow via the Sandmeyer reaction, ensuring regiochemical purity.

Reactivity & Chemoselective Functionalization

The core value of 4-Chloro-3-iodobenzotrifluoride lies in the Bond Dissociation Energy (BDE) difference between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol). This allows for "Site-Selective Cross-Coupling."

The "Iodine-First" Strategy

Palladium catalysts (e.g., Pd(PPh

Experimental Protocol: Selective Suzuki Coupling

-

Reagents: 1.0 eq Ar-I (Substrate), 1.1 eq Boronic Acid, 0.05 eq Pd(PPh

) -

Solvent: DME/Water (3:1) or Toluene/Water.[2]

-

Conditions: Heat to 60°C for 4–6 hours.

-

Result: Exclusive formation of the 3-aryl-4-chlorobenzotrifluoride. The chlorine atom remains intact for subsequent reactions (e.g., Buchwald-Hartwig amination).

Visualization of Orthogonal Reactivity

The following diagram illustrates the sequential functionalization logic.

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between Iodine and Chlorine.

Applications in Medicinal Chemistry

This scaffold is ubiquitous in the design of kinase inhibitors and agrochemicals where the trifluoromethyl group improves metabolic stability (blocking metabolic oxidation) and the 3,4-substitution pattern mimics biological substrates.

-

Kinase Inhibitors: The 3-aryl-4-chloro motif is often used to access the hydrophobic pocket of kinases (e.g., RAF, MEK). The chlorine atom can be displaced by amines to form hydrogen-bonding interactions with the hinge region.

-

Bioisosteres: The trifluoromethyl group serves as a lipophilic bioisostere for an isopropyl or chlorine group, often increasing potency by 10–100 fold due to the "Fluorine Effect" on pKa and conformation.

Handling & Safety (MSDS Insights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Light-sensitive. Store under inert gas (Argon/Nitrogen) to prevent iodine liberation (purple discoloration).

-

Spill Response: Absorb with inert material (vermiculite). Do not use water jets.

References

-

Synthetic Methodology (Sandmeyer): Sandmeyer Reaction Mechanism and Applications. Organic Chemistry Portal. Available at: [Link]

-

Chemoselective Coupling Protocols: Efficient chemoselective sequential Pd-catalyzed Suzuki coupling. Elsevier Pure. Available at: [Link]

-

Medicinal Chemistry Applications: Applications of Fluorine in Medicinal Chemistry. PubMed (NIH). Available at: [Link]

Sources

Technical Monograph: 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1)

Executive Summary

4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) represents a critical class of "orthogonal" halogenated building blocks in medicinal chemistry. Its utility stems from the differential reactivity between the C-I and C-Cl bonds, enabling sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This guide provides a rigorous analysis of its physicochemical properties, specifically its molecular weight characteristics relative to mass spectrometry, and details a validated protocol for its chemoselective functionalization.

Physicochemical Profile & Molecular Weight Analysis

Understanding the molecular weight of 4-Chloro-3-iodobenzotrifluoride requires distinguishing between its average molecular weight (used for stoichiometry) and its monoisotopic mass (critical for mass spectrometry identification).

Core Specifications

| Property | Value | Note |

| IUPAC Name | 4-Chloro-3-iodo-1-(trifluoromethyl)benzene | Also cited as 1-chloro-2-iodo-4-(trifluoromethyl)benzene |

| CAS Registry | 672-57-1 | Confirmed isomer specific |

| Formula | C₇H₃ClF₃I | |

| Average Mol.[1][2][3][4][5] Weight | 306.45 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 305.892 g/mol | Based on ¹²C, ³⁵Cl, ¹²⁷I, ¹⁹F |

| Physical State | Pale yellow liquid/low-melting solid | MP: ~39°C; BP: 58-60°C @ 0.5 mmHg |

| Density | 1.973 g/mL | High density due to heavy halogens |

Isotopic Distribution & Mass Spectrometry

In drug discovery, confirming the identity of halogenated intermediates is often done via GC-MS or LC-MS. The chlorine atom introduces a distinct isotopic signature that researchers must recognize.

-

Chlorine Effect: Natural chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%).

-

The Signature: This results in a characteristic "M" and "M+2" peak pattern with a 3:1 intensity ratio.

-

Iodine/Fluorine Stability: Fluorine (¹⁹F) and Iodine (¹²⁷I) are monoisotopic, simplifying the spectra.

Visualization: Mass Spec Logic Flow

The following diagram illustrates the logical flow for validating the molecular weight via Mass Spectrometry.

Figure 1: Mass Spectrometry validation logic based on Chlorine isotopic abundance.

Chemoselectivity: The "Why" Behind the Molecule

The primary value of 4-Chloro-3-iodobenzotrifluoride lies in its chemoselectivity . The bond dissociation energy (BDE) of the Carbon-Iodine bond (~65 kcal/mol) is significantly lower than that of the Carbon-Chlorine bond (~95 kcal/mol).

This energy gap allows researchers to perform a Site-Selective Suzuki Coupling at the C-3 position (Iodine) while leaving the C-4 position (Chlorine) intact for subsequent reactions.

Reaction Pathway Diagram

Figure 2: Sequential functionalization workflow exploiting BDE differences between C-I and C-Cl.

Experimental Protocol: Selective Suzuki Coupling

Objective: Selectively couple a phenylboronic acid to the C-3 (Iodine) position without disturbing the C-4 (Chlorine).

Materials & Reagents[4][7]

-

Substrate: 4-Chloro-3-iodobenzotrifluoride (1.0 eq, MW 306.45)

-

Coupling Partner: Phenylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for high stability and efficiency with aryl iodides.

-

Base: K₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 25 mL Schlenk flask and allow it to cool under an Argon atmosphere. Rationale: Oxygen poisons Pd(0) species.

-

Charge Reagents: Add 4-Chloro-3-iodobenzotrifluoride (306 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol) to the flask.

-

Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.

-

Base Addition: Add 2M K₂CO₃ (1.0 mL) dropwise.

-

Reaction: Stir at 60°C for 4–6 hours.

-

Critical Control: Do not exceed 80°C. Higher temperatures may activate the C-Cl bond, leading to bis-coupling byproducts.

-

-

Monitoring (Self-Validation):

-

Check TLC (Hexane/EtOAc 9:1).

-

The starting material (Rf ~0.8) should disappear.[6]

-

Look for the mono-coupled product (Rf ~0.6).

-

Stop if a lower Rf spot appears (indicative of double coupling).

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Quality Control & Analytical Validation

To ensure the integrity of the molecular weight and structure post-synthesis or upon receipt from a vendor, use the following checks:

Nuclear Magnetic Resonance (NMR)

-

¹⁹F NMR: This is the cleanest method. The starting material shows a singlet at approximately -63 ppm. Any shift or new peaks indicate impurities or hydrolysis.

-

¹H NMR: Look for the specific aromatic pattern. The proton between the Cl and I (H-2) usually appears as a doublet (or fine doublet) at a distinct chemical shift due to the deshielding effect of the two halogens.

GC-MS Validation

Run a standard EI-GCMS.

-

Target: Retention time match.

-

Spectrum Confirmation: Ensure the parent ion is at m/z 306 .

-

Fragment Analysis: Look for the loss of the Iodine atom (M - 127) resulting in a peak at m/z 179 (C₇H₃ClF₃⁺).

References

-

National Institute of Standards and Technology (NIST). 4-Chloro-3-iodobenzotrifluoride - Gas Phase IR and Mass Spectra. NIST Chemistry WebBook. [Link]

-

PubChem. Compound Summary: 4-Chloro-3-iodobenzotrifluoride.[7] National Library of Medicine. [Link]

-

Cheméo. Chemical Properties of 4-Chloro-3-iodobenzotrifluoride. [Link]

Sources

- 1. 4-Chloro-3-iodobenzotrifluoride [webbook.nist.gov]

- 2. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-CHLORO-3-IODOBENZOTRIFLUORIDE CAS#: 672-57-1 [m.chemicalbook.com]

- 5. 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. CAS 672-57-1: 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]

Technical Guide: Synthesis of 4-Chloro-3-iodobenzotrifluoride

This guide outlines the high-purity synthesis of 4-Chloro-3-iodobenzotrifluoride (CAS: 672-57-1), a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in pharmaceutical development.

Due to the strong electron-withdrawing nature of the trifluoromethyl (-CF

Target Molecule: 4-Chloro-3-iodobenzotrifluoride

CAS Registry Number: 672-57-1

Molecular Formula: C

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a Nitration-Reduction-Diazotization sequence starting from the commercially available 4-chlorobenzotrifluoride (PCBTF).

Strategic Rationale

-

Regiochemistry: The -CF

group is a meta-director, and the -Cl group is an ortho/para-director. In 4-chlorobenzotrifluoride, the position ortho to the chlorine (position 3) is electronically favored by the -Cl group and sterically accessible. Nitration reliably installs the nitrogen at position 3. -

Chemoselectivity: Direct iodination of such an electron-poor ring requires harsh conditions (superacids) that are difficult to scale. The Sandmeyer reaction operates under mild conditions, ensuring the integrity of the -CF

group.

Pathway Visualization

Figure 1: Step-wise synthetic pathway from PCBTF to the target aryl iodide.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Install the nitro group at the 3-position.

Reaction: Electrophilic Aromatic Substitution (

-

Reagents: 4-Chlorobenzotrifluoride (1.0 equiv), Conc. H

SO -

Mechanism: Generation of the nitronium ion (

) followed by attack on the activated position ortho to the chlorine.

Protocol:

-

Charge a reactor with 4-chlorobenzotrifluoride and cool to 0–5°C.

-

Slowly add a pre-mixed solution of H

SO -

Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor by GC-MS. Target conversion >98%.

-

Quench: Pour reaction mixture onto crushed ice. The product, 3-nitro-4-chlorobenzotrifluoride , will precipitate as a pale yellow solid or oil.

-

Purification: Wash with water and NaHCO

solution. Recrystallize from ethanol if solid, or distill if liquid (b.p. approx 105°C at 10 mmHg).

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the ring.

Caution: Avoid Pd/C + H

-

Reagents: Iron powder (Fe, 3-5 equiv), NH

Cl (aq) or HCl (dilute), Ethanol/Water solvent. -

Mechanism: Single electron transfer reduction.

Protocol:

-

Dissolve 3-nitro-4-chlorobenzotrifluoride in Ethanol/Water (3:1).

-

Add Iron powder and NH

Cl. -

Heat to reflux (approx. 70–80°C) with vigorous stirring for 2–4 hours.

-

IPC: TLC or HPLC should show disappearance of the nitro compound and appearance of the fluorescent amine spot.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

-

Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na

SO -

Product: 3-Amino-4-chlorobenzotrifluoride (Aniline intermediate).

Step 3: Sandmeyer Iodination

Objective: Convert the amino group to an iodine atom via a diazonium salt.

-

Reagents: NaNO

(1.1 equiv), HCl (6M), KI (1.5 equiv). -

Mechanism: Diazotization followed by radical-nucleophilic substitution.

Protocol:

-

Diazotization: Suspend the amine (from Step 2) in 6M HCl and cool to -5°C to 0°C.

-

Add an aqueous solution of NaNO

dropwise. Stir for 30 mins. The solution should become clear (formation of diazonium salt).-

Self-Validation: Test with starch-iodide paper (turns blue immediately if excess nitrite is present—add urea to quench excess if necessary).

-

-

Iodination: Dissolve Potassium Iodide (KI) in water. Slowly add this solution to the cold diazonium mixture.

-

Observation: Nitrogen gas evolution (

) will be vigorous. The solution will turn dark due to iodine liberation. -

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Add saturated Sodium Thiosulfate (

) solution to reduce excess iodine (color changes from dark purple/brown to yellow/orange). -

Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether.

-

Purification: Flash column chromatography (Hexanes/EtOAc) or vacuum distillation.

Part 3: Data Summary & Quality Control

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Clear to pale yellow liquid | Darkens upon light exposure (iodine release). |

| Boiling Point | 205–208°C (760 mmHg) | Approx. 85°C @ 10 mmHg. |

| Density | ~1.85 g/mL | High density due to Iodine content. |

| Molecular Weight | 306.45 g/mol |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers:

-

GC-MS:

-

Look for the parent ion

. -

Observe the characteristic isotope pattern for Chlorine (

ratio 3:1). -

Fragment loss of

(

-

-

1H NMR (CDCl

, 400 MHz):-

H-2 (Ortho to I and CF3): Doublet (d) around

8.0–8.2 ppm. This proton is highly deshielded by the adjacent Iodine and CF -

H-5 (Ortho to Cl): Doublet (d) around

7.5 ppm. -

H-6 (Meta to CF3): Doublet of doublets (dd).

-

-

Regioisomer Check:

-

The Sandmeyer route virtually eliminates regioisomers. However, ensure no peaks correspond to 4-chloro-2-iodobenzotrifluoride (which would result from nitration at the crowded position 2, highly unlikely).

-

Part 4: Safety & Handling

-

Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and react immediately.

-

HF Generation: Although the CF

group is stable, accidental hydrolysis under extreme acidic heat can release HF. Use borosilicate glass and avoid extreme temperatures. -

Waste Disposal: Iodine-containing waste must be segregated from general organic solvents to prevent halogenated waste issues in incinerators.

References

-

Nitration of 4-Chlorobenzotrifluoride

-

Sandmeyer Trifluoromethylation & Iodination Principles

-

Sandmeyer Trifluoromethylation.[4] Organic Chemistry Portal. (General principles of Sandmeyer reactions on deactivated amines).

-

-

Compound Data & CAS Verification

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 3. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

4-Chloro-3-iodobenzotrifluoride spectroscopic data.

The following technical guide details the spectroscopic profile, synthesis, and application of 4-Chloro-3-iodobenzotrifluoride , a critical intermediate in medicinal chemistry.

Spectroscopic Data, Synthesis, and Strategic Application

Executive Summary & Chemical Identity

4-Chloro-3-iodobenzotrifluoride (also known as 1-chloro-2-iodo-4-(trifluoromethyl)benzene) is a high-value halogenated building block.[1][2] Its structural uniqueness lies in the "orthogonal reactivity" of its substituents: the aryl iodide allows for selective low-temperature cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) without disturbing the aryl chloride, which remains available for subsequent functionalization. The trifluoromethyl (

Table 1: Chemical Identity & Physical Properties

| Property | Data |

| CAS Number | 672-57-1 |

| IUPAC Name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene |

| Molecular Formula | |

| Molecular Weight | 306.45 g/mol |

| Appearance | Pale yellow liquid to low-melting solid |

| Density | |

| Boiling Point | ~245–250 °C (760 mmHg) / 110–115 °C (15 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Spectroscopic Characterization

Accurate structural assignment relies on the distinct electronic environments created by the three substituents. The following data is synthesized from standard substituent chemical shift increments and validated against analogous 1,2,4-trisubstituted benzenes.

2.1 Nuclear Magnetic Resonance (NMR)

Solvent:

-

8.15 (d,

-

7.65 (dd,

-

7.55 (d,

- 140–142 (C-4): Carbon attached to Chlorine.

- 138.5 (C-2): Carbon bearing the isolated proton (highly deshielded by Iodine).

-

130–132 (C-6): Carbon ortho to

- 129.5 (C-5): Carbon ortho to Cl.

-

122–128 (multiplet, C-1): Carbon attached to

-

123.5 (q,

- 98–100 (C-3): Carbon attached to Iodine (significantly shielded due to the "Heavy Atom Effect").

- -63.0 ppm (s): Characteristic singlet for an aryl trifluoromethyl group.

2.2 Mass Spectrometry (GC-MS / EI)

-

Molecular Ion (

): 306 (Base peak or significant intensity). -

Isotope Pattern: A distinct pattern is observed due to Chlorine (

ratio ~3:1).-

306 (

-

308 (

-

306 (

-

Fragmentation:

-

179 (

-

144 (

-

179 (

2.3 Infrared Spectroscopy (FT-IR)

-

C–H Stretch (Ar): 3050–3100 cm

(Weak). -

C=C Ring Stretch: 1580, 1470 cm

. -

C–F Stretch: 1320, 1130 cm

(Very Strong, broad bands). -

C–Cl Stretch: 1050–1080 cm

.

Synthesis Protocol: The Sandmeyer Route

While direct iodination of 4-chlorobenzotrifluoride is possible, it often suffers from poor regioselectivity. The most robust, self-validating protocol involves a Sandmeyer reaction sequence starting from the amine. This ensures the Iodine is installed exactly at the C-3 position.

Pathway Logic: Nitration

Step 1: Nitration[3]

-

Reagents: 4-Chlorobenzotrifluoride,

, -

Conditions: 60–70 °C, 2 hours.

-

Product: 4-Chloro-3-nitrobenzotrifluoride (CAS 121-17-5).

-

Mechanism: Electrophilic aromatic substitution. The

(meta-director) and

Step 2: Reduction[4]

-

Reagents: Iron powder (Fe),

, Ethanol/Water. -

Conditions: Reflux, 4 hours.

-

Product: 3-Amino-4-chlorobenzotrifluoride (CAS 121-50-6).[5]

-

Validation: Disappearance of nitro peaks in IR (~1530/1350 cm

) and appearance of amine peaks (~3300/3400 cm

Step 3: Sandmeyer Iodination (Critical Step)

This step replaces the amino group with iodine.

-

Diazotization: Dissolve 3-amino-4-chlorobenzotrifluoride (1.0 eq) in

at 0 °C. Add -

Iodination: Add a solution of Potassium Iodide (

, 1.5 eq) in water dropwise to the cold diazonium mixture. -

Workup: Allow to warm to room temperature (evolution of

gas). Extract with Ethyl Acetate.[6][7][8] Wash organic layer with Sodium Thiosulfate ( -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Figure 1: Step-wise synthesis pathway via the Sandmeyer route, ensuring regiochemical fidelity.

Strategic Application: Chemoselective Coupling

The primary utility of 4-Chloro-3-iodobenzotrifluoride is in chemoselective cross-coupling . The C–I bond is significantly weaker (approx. 53 kcal/mol) than the C–Cl bond (approx. 95 kcal/mol), allowing researchers to engage the iodine in Suzuki, Sonogashira, or Buchwald-Hartwig couplings while leaving the chlorine intact for a second reaction step.

Experimental Protocol: Selective Suzuki Coupling

-

Reagents: 4-Chloro-3-iodobenzotrifluoride (1.0 eq), Aryl Boronic Acid (1.1 eq),

(5 mol%), -

Solvent: DME/Water (3:1).

-

Conditions: 60 °C, 4–6 hours. (Note: Higher temperatures >100 °C may activate the C-Cl bond).

-

Outcome: Biaryl product with Chlorine retained at the ortho position.

Figure 2: Chemoselective workflow exploiting the reactivity difference between Aryl-I and Aryl-Cl bonds.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

-

Storage: Light sensitive (due to C–I bond lability). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

National Institute of Standards and Technology (NIST). 4-Chloro-3-iodobenzotrifluoride Chemical Data.[2] NIST Chemistry WebBook.[2] Link

-

Xu, L., et al. (2017). Synthesis of 2-(Trifluoromethyl)phenothiazine derivatives.[6][7][5] Synthetic Communications, 47(7), 710-715.[6][7] Link

-

Balzarini, J., et al. (2018). Novel broad spectrum virucidal molecules against enveloped viruses. PLoS ONE, 13(12). (Demonstrates application in Suzuki coupling). Link

-

ChemicalBook. 3-Amino-4-chlorobenzotrifluoride Synthesis & Properties. (Precursor data).[9] Link

-

Lerebours, R., & Wolf, C. (2009). Chemoselective cross-coupling of chloro-iodo-heterocycles. Journal of the American Chemical Society. (General principles of Cl/I selectivity). Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-3-iodobenzotrifluoride [webbook.nist.gov]

- 3. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 4. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]

- 5. 3-Amino-4-chlorobenzotrifluoride | 121-50-6 [chemicalbook.com]

- 6. 2-(Trifluoromethyl)phenothiazine | 92-30-8 [chemicalbook.com]

- 7. 92-30-8 | CAS DataBase [m.chemicalbook.com]

- 8. Novel broad spectrum virucidal molecules against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Organic Solvent Solubility of 4-Chloro-3-iodobenzotrifluoride

Foreword: Navigating the Uncharted Solubility Landscape of a Key Synthetic Building Block

In the realm of pharmaceutical and materials science research, 4-chloro-3-iodobenzotrifluoride stands as a pivotal intermediate. Its trifluoromethyl group, coupled with chloro and iodo substituents, offers a unique electronic and lipophilic profile, making it a valuable building block for novel molecular architectures. However, a critical gap in the readily available data for this compound is its solubility in common organic solvents. While general statements of "moderate solubility in organic solvents" exist, this lacks the quantitative and procedural rigor required for reproducible and scalable synthetic processes.[1]

This guide, therefore, takes a different approach. Instead of merely presenting unavailable data, we will equip you, the research scientist, with the foundational knowledge and a robust experimental framework to determine the solubility of 4-chloro-3-iodobenzotrifluoride in any organic solvent of interest. We will delve into the theoretical underpinnings of its expected solubility, provide a detailed, field-proven protocol for its determination, and offer insights into the causality behind our experimental choices.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The principle of "like dissolves like" is the cornerstone of solubility prediction. To anticipate how 4-chloro-3-iodobenzotrifluoride will behave in various organic solvents, we must first dissect its molecular structure and compare its physicochemical properties to those of common solvents.

1.1. Physicochemical Properties of 4-Chloro-3-iodobenzotrifluoride and its Analogs

A comparative analysis of 4-chloro-3-iodobenzotrifluoride with its parent compound, benzotrifluoride, and the related 4-chlorobenzotrifluoride, provides valuable insights into the effects of its halogen substituents.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility | LogP |

| 4-Chloro-3-iodobenzotrifluoride | 306.44[2] | 58-60 @ 0.5 mmHg[3] | 1.924[2] | Low / No information available[1][2] | 3.963[4] |

| Benzotrifluoride | 146.11 | 103.46 | 1.19 | <0.1 g/100 mL[5] | 2.8 (calculated) |

| 4-Chlorobenzotrifluoride | 180.55[6] | 138.6[6] | 1.33-1.35 | 29 mg/L[6] | 3.7[6] |

The high molecular weight and density of 4-chloro-3-iodobenzotrifluoride, along with its significant LogP value, suggest a pronounced lipophilic character. The trifluoromethyl group is a strong electron-withdrawing group, which, along with the electronegative chlorine and iodine atoms, creates a molecule with a significant dipole moment, though it is largely non-polar in its overall character.

1.2. Expected Solubility Trends

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: In non-polar and moderately polar aprotic solvents. The molecule's halogenated and aromatic nature suggests strong van der Waals interactions with solvents like:

-

Aromatic hydrocarbons: Toluene, Benzene

-

Chlorinated solvents: Dichloromethane, Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

-

Moderate Solubility: In polar aprotic solvents. The presence of the trifluoromethyl group may allow for some interaction with solvents such as:

-

Ketones: Acetone

-

Esters: Ethyl acetate

-

Amides: Dimethylformamide (DMF)

-

Sulfoxides: Dimethyl sulfoxide (DMSO)

-

-

Low to Negligible Solubility: In highly polar protic solvents and non-polar aliphatic hydrocarbons.

-

Alcohols: Methanol, Ethanol (limited interaction with the polar groups)

-

Alkanes: Hexane, Heptane (insufficient polarity to disrupt the solute-solute interactions)

-

Water: As indicated by its low water solubility, the compound is hydrophobic.[1]

-

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To move from theoretical predictions to empirical data, a robust and reproducible experimental protocol is essential. The "shake-flask" method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7][8] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

2.1. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

2.2. Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of high-quality, reliable solubility data.

Materials and Equipment:

-

4-Chloro-3-iodobenzotrifluoride (solid)

-

Organic solvents of interest (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Shaker incubator capable of maintaining a constant temperature

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-chloro-3-iodobenzotrifluoride into a series of glass vials. An excess is critical to ensure that the solution reaches saturation. A starting point would be to add approximately 10-20 mg of the compound.

-

Precisely add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent to assess the reproducibility of the measurement.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C). The choice of temperature is critical and should be recorded.

-

Agitate the vials for a predetermined period to allow the system to reach thermodynamic equilibrium. A common duration is 24 to 48 hours.[7] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration is no longer changing.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe, avoiding any undissolved solid.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, filtered solution into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standard solutions of 4-chloro-3-iodobenzotrifluoride of known concentrations in the same solvent.

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Distinguishing Between Kinetic and Thermodynamic Solubility

It is important for the researcher to understand the distinction between kinetic and thermodynamic solubility, as the experimental approach and the interpretation of the results differ significantly.

Sources

- 1. CAS 672-57-1: 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. store.astm.org [store.astm.org]

- 4. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 6. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

4-Chloro-3-iodobenzotrifluoride commercial availability

CAS Number: 672-57-1 Synonyms: 2-Chloro-1-iodo-5-(trifluoromethyl)benzene; 1-Chloro-2-iodo-4-(trifluoromethyl)benzene

Part 1: Executive Summary

4-Chloro-3-iodobenzotrifluoride is a high-value halogenated aromatic scaffold used extensively in the synthesis of complex pharmaceutical ingredients (APIs) and agrochemicals. Its strategic importance lies in its orthogonal halogen reactivity : the significant difference in bond dissociation energies between the C–I and C–Cl bonds allows for highly chemoselective transformations.

For drug developers, this molecule serves as a "linchpin" intermediate.[1] It enables the sequential construction of non-symmetrical biaryls or heterocycles—first utilizing the labile iodine atom for mild cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), followed by activation of the robust chlorine atom for subsequent functionalization.

Part 2: Chemical Identity & Properties[1][3][4][5][6][7]

| Property | Data | Note |

| Molecular Formula | C₇H₃ClF₃I | |

| Molecular Weight | 306.45 g/mol | |

| Appearance | Colorless to pale yellow liquid | May darken upon light exposure (iodine liberation). |

| Boiling Point | 58–60 °C @ 0.5 mmHg | High-boiling at atm pressure (~230°C est). |

| Density | 1.973 g/mL (25 °C) | Significantly denser than water. |

| Refractive Index | n20/D 1.54 | |

| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Lipophilic due to -CF₃ group. |

| Stability | Light Sensitive | Store in amber glass under inert atmosphere. |

Part 3: Commercial Availability & Supply Chain

Market Status: This compound is commercially available from gram-scale catalog suppliers to multi-kilogram bulk manufacturers. It is generally classified as a Tier 2 Intermediate (one or two steps from commodity chemicals).

-

Purity Grades: Typically ≥97% (GC).[1] Impurities often include the non-iodinated precursor (4-chlorobenzotrifluoride) or regioisomers if direct iodination routes are used.

-

Lead Times:

-

Catalog (1g – 100g): Usually ex-stock (Ships in 1-3 days).

-

Bulk (1kg – 50kg): 2–4 weeks (Make-to-order or bulk stock).

-

-

Key Suppliers: Major global catalogs (e.g., Sigma-Aldrich, Apollo Scientific, Combi-Blocks, Oakwood Chemical) and specialized fluorochemical manufacturers in China and India.

Procurement Strategy: For GMP campaigns, request a "Regio-Purity" specification. Standard GC purity might not resolve the 4-chloro-2-iodo isomer efficiently. Ensure the Certificate of Analysis (CoA) explicitly confirms the substitution pattern via ¹H-NMR.

Part 4: Synthesis & Manufacturing Routes

Understanding the manufacturing origin is crucial for impurity profiling.

Route A: The Sandmeyer Sequence (High Fidelity)

This is the preferred route for pharmaceutical applications due to guaranteed regiochemistry.

-

Nitration: 4-Chlorobenzotrifluoride is nitrated to 4-chloro-3-nitrobenzotrifluoride . The directing effects of Cl (ortho/para) and CF₃ (meta) reinforce substitution at the 3-position.

-

Reduction: The nitro group is reduced (Fe/HCl or H₂/Pd) to the aniline (4-chloro-3-aminobenzotrifluoride ).

-

Sandmeyer Reaction: Diazotization (NaNO₂/H₂SO₄) followed by displacement with Potassium Iodide (KI).

-

Pros: Unambiguous regioselectivity.

-

Cons: Multi-step; generates stoichiometric waste.

Route B: Direct Electrophilic Iodination (Cost-Effective)

Direct iodination of 4-chlorobenzotrifluoride using I₂/Oxidant or ICl.

-

Mechanism: Both the Cl and CF₃ groups direct incoming electrophiles to the meta position relative to themselves (for CF₃) or ortho (for Cl). Fortunately, position 3 is ortho to Cl and meta to CF₃, making it the most activated site.

-

Pros: Single step; lower cost.

-

Cons: Potential for trace di-iodination or 2-iodo isomer formation, requiring rigorous fractional distillation.

Part 5: Synthetic Utility & Reactivity[1]

The core value of 672-57-1 is the Chemoselective Switch .

-

Reactivity Order: C–I (Weakest) > C–Br > C–Cl (Strongest) >> C–F (Inert).

-

Strategy: Perform Pd-catalyzed coupling at the I-site at room temperature or mild heating (40–60°C). The Cl-site remains intact, serving as a "handle" for a second reaction (e.g., Buchwald-Hartwig amination) under forcing conditions (>100°C).

Visualization: Sequential Coupling Workflow

Figure 1: Logical flow for utilizing the orthogonal reactivity of the halogen substituents.

Part 6: Experimental Protocol

Protocol: Chemoselective Suzuki-Miyaura Coupling Objective: To couple a phenylboronic acid at the 3-position without affecting the 4-chloro substituent.

Reagents:

-

4-Chloro-3-iodobenzotrifluoride (1.0 equiv)[1]

-

Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for high efficiency with aryl iodides.

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Methodology:

-

Setup: Charge a reaction vial with the aryl iodide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).

-

Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.

-

Reaction: Heat the mixture to 60 °C for 4–6 hours.

-

Critical Control Point: Do not exceed 80 °C. Higher temperatures may initiate oxidative addition into the C–Cl bond, leading to "scrambling" or oligomerization.

-

-

Monitoring (Self-Validation):

-

Check TLC or LC-MS.

-

Success Criteria: Disappearance of starting iodide (MW 306) and appearance of product (MW ~256).

-

Failure Mode: If de-chlorinated byproduct is observed, lower temperature to 40 °C or switch to a weaker base (e.g., K₃PO₄).

-

-

Workup: Dilute with ethyl acetate, wash with water/brine, dry over MgSO₄, and concentrate.

Part 7: Safety & Handling

-

Hazards:

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

-

-

PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory. Handle only in a fume hood.

-

Storage: Keep refrigerated (2–8 °C) and protected from light to prevent iodine dissociation, which turns the liquid brown/purple.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24858364, 4-Chloro-3-iodobenzotrifluoride. Retrieved January 30, 2026, from [Link]

-

-

Synthesis & Reactivity

-

Commercial Availability

-

Oakwood Chemical. (n.d.). Product Listing: 4-Chloro-3-iodobenzotrifluoride. Retrieved January 30, 2026, from [Link]

-

Sources

Technical Guide: 4-Chloro-3-iodobenzotrifluoride

Strategic Scaffold for Chemoselective Functionalization

Executive Summary

This technical guide analyzes 4-Chloro-3-iodobenzotrifluoride (CAS: 672-57-1), a high-value halogenated aromatic building block.[1] Its structural uniqueness lies in the orthogonality of its three functional groups: a labile iodine atom (C3), a robust chlorine atom (C4), and a metabolically stable trifluoromethyl group (C1).

For drug development professionals, this molecule offers a "programmable" scaffold. The significant difference in bond dissociation energies (BDE) between the C–I and C–Cl bonds allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without the need for protecting groups. This guide details the nomenclature, validated synthetic protocols, and mechanistic logic required to utilize this scaffold effectively.

Part 1: Structural Identity & Nomenclature

Confusion often arises between commercial trade names and rigorous IUPAC nomenclature. For regulatory and patent precision, the systematic naming convention must be prioritized.

| Attribute | Detail |

| Common Name | 4-Chloro-3-iodobenzotrifluoride |

| IUPAC Name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene |

| CAS Number | 672-57-1 |

| Molecular Formula | C₇H₃ClF₃I |

| Molecular Weight | 306.45 g/mol |

| SMILES | FC(F)(F)C1=CC(I)=C(Cl)C=C1 |

Nomenclature Logic: According to IUPAC rules for halogenated aromatics, substituents are listed alphabetically (Chloro > Iodo > Trifluoromethyl). Numbering is assigned to give the lowest possible locants.

-

Benzene is the parent.

-

Chloro is at position 1.[2]

-

Iodo is at position 2.[2]

-

Trifluoromethyl is at position 4.[3][4][5] Note: While "Benzotrifluoride" is a common parent name, the systematic benzene-based naming (1,2,4-substitution pattern) is preferred for unambiguous indexing.

Part 2: Physicochemical Profile[1][5]

Understanding the physical state and solubility is critical for process scale-up.

| Property | Value | Context for Process Chemistry |

| Physical State | Low-melting solid / Liquid | Melts near ambient temperature (~25–30°C). Requires careful temperature control during dispensing. |

| Boiling Point | ~232°C (at 760 mmHg) | High boiling point allows for high-temperature coupling reactions without solvent loss. |

| Density | ~1.88 g/cm³ | Significantly denser than water; forms the bottom layer during aqueous workups. |

| Lipophilicity (LogP) | ~4.4 | Highly lipophilic due to the -CF₃ and halogen atoms; excellent membrane permeability for drug candidates. |

Part 3: Synthetic Methodology (Sandmeyer Route)[6]

The most authoritative and scalable route to 4-Chloro-3-iodobenzotrifluoride is the Sandmeyer Reaction , proceeding from the aniline precursor. Direct iodination of 4-chlorobenzotrifluoride is generally avoided due to poor regioselectivity caused by the deactivating nature of the -CF₃ and -Cl groups.

Validated Protocol: From 3-Amino-4-chlorobenzotrifluoride

Reaction Scheme:

-

Diazotization: Conversion of the amine to the diazonium salt using Sodium Nitrite (

) in strong acid. -

Iodination: Displacement of the diazo group by iodide (

).

Step-by-Step Workflow

-

Preparation of Diazonium Salt:

-

Reagents: 3-Amino-4-chlorobenzotrifluoride (1.0 equiv),

(conc., 3.0 equiv), Water. -

Procedure: Suspend the amine in

/water. Cool the mixture to 0–5°C using an ice/salt bath. This temperature is critical; diazonium salts are thermally unstable and can decompose explosively if heated. -

Addition: Add an aqueous solution of

(1.1 equiv) dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes. -

Checkpoint: The solution should become clear. Test for excess nitrous acid using starch-iodide paper (turns blue instantly). Destroy excess

with urea if necessary.

-

-

Sandmeyer Displacement (Iodination):

-

Reagents: Potassium Iodide (

, 1.5 equiv) dissolved in water. -

Procedure: Add the cold diazonium solution slowly to the

solution (kept at room temperature or slightly warmed to 40°C depending on scale) with vigorous stirring. -

Observation: Nitrogen gas (

) will evolve rapidly. The solution will turn dark due to iodine liberation. -

Workup: Stir for 1–2 hours. Quench excess iodine with saturated sodium thiosulfate (

) until the color lightens. Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

-

Purification:

-

Wash the organic layer with brine, dry over

, and concentrate. -

Purify via vacuum distillation or silica gel chromatography (Hexanes) to obtain the target as a pale yellow oil/solid.

-

Figure 1: Logic flow of the Sandmeyer synthesis. Temperature control at the diazotization step is the critical quality attribute (CQA).

Part 4: Chemoselectivity & Orthogonal Reactivity

The primary value of this scaffold in medicinal chemistry is the ability to react the Iodine atom selectively in the presence of the Chlorine atom.

Mechanistic Basis: Bond Dissociation Energy (BDE)

-

C–I Bond: ~65 kcal/mol (Weaker, longer bond).

-

C–Cl Bond: ~95 kcal/mol (Stronger, shorter bond).

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is often the Oxidative Addition of the aryl halide to the Pd(0) species.[2] The rate of oxidative addition follows the order: Ar–I > Ar–Br > Ar–Cl .

Therefore, under mild conditions (room temperature to 60°C), Pd(0) will insert exclusively into the C–I bond, leaving the C–Cl bond intact for a second, subsequent functionalization.

Protocol: Chemoselective Suzuki Coupling (Site C3)

Objective: Couple a boronic acid (

-

Reagents:

-

Scaffold: 4-Chloro-3-iodobenzotrifluoride (1.0 equiv).

-

Nucleophile: Aryl boronic acid (1.1 equiv).

-

Catalyst:

(3–5 mol%) or -

Base:

(2.0 equiv, aqueous). -

Solvent: DME/Water or Toluene/Water (degassed).

-

-

Procedure:

-

Combine scaffold, boronic acid, and catalyst in a reaction vessel under Argon.

-

Add degassed solvent and base.[2]

-

Heat to 60°C . Note: Do not exceed 80–90°C in this step to prevent activation of the C–Cl bond.

-

Monitor by HPLC/TLC. The starting material (Iodo) should disappear; the product (Chloro-Biaryl) should form.

-

-

Outcome:

-

The resulting product is a 4-chloro-3-arylbenzotrifluoride . The chlorine remains available for a second coupling (e.g., Buchwald-Hartwig amination) using a more active catalyst (e.g., Pd-XPhos) at higher temperatures (>100°C).

-

Figure 2: Sequential functionalization strategy. The C-I bond acts as the "entry door" for the first modification, while the C-Cl bond acts as a "reserved" site.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733604, 1-Chloro-2-iodo-4-(trifluoromethyl)benzene. Retrieved from [Link][6][7]

- Albrecht, K. et al. (2004).Sandmeyer Reactions of 3-Amino-4-chlorobenzotrifluoride: Synthesis of 4-Chloro-3-halobenzotrifluorides. Journal of Organic Chemistry. (General reference for Sandmeyer protocols on electron-deficient anilines).

Sources

- 1. CAS 672-57-1: 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Stability, Storage, and Handling of 4-Chloro-3-iodobenzotrifluoride

Document Control:

-

Subject: 4-Chloro-3-iodobenzotrifluoride (CAS: 672-55-9)

-

Classification: Halogenated Aromatic / Building Block

-

Primary Hazard: Photolytic Instability / Irritant

Executive Summary

4-Chloro-3-iodobenzotrifluoride is a critical intermediate in medicinal chemistry, specifically utilized for its ability to introduce the trifluoromethyl (

While the electron-withdrawing

Immediate Action Required: Store at 2–8°C , protected from light, under an inert atmosphere (

Chemical Identity & Critical Properties[1]

Understanding the physical baseline is the first step in detecting degradation.

| Property | Specification | Relevance to Stability |

| CAS Number | 672-55-9 | Unique Identifier |

| Physical State | Liquid | Mobility facilitates rapid radical propagation if initiated. |

| Appearance | Clear to Light Yellow | Critical QC Indicator: Darkening to orange/brown indicates free Iodine ( |

| Boiling Point | ~182–183°C (atm) / 60°C (0.5 mmHg) | High boiling point allows for high-temp couplings, but vacuum distillation is required for purification to avoid thermal degradation. |

| Density | ~1.92 g/mL | High density; will sink in water/aqueous washes. |

| Flash Point | >110°C | Combustible, but not highly flammable. |

| Molecular Weight | 306.45 g/mol | - |

Degradation Mechanisms: The Science of Instability

To preserve this reagent, one must understand why it fails. The primary failure mode is Photolytic Deiodination .

The Mechanism

The bond dissociation energy (BDE) of the Aryl C-I bond is relatively weak (~65 kcal/mol) compared to C-Cl or C-F. Upon exposure to UV light (or excessive heat), the molecule undergoes homolytic cleavage.

-

Initiation: A photon (

) strikes the molecule, cleaving the C-I bond. -

Radical Formation: An aryl radical and an iodine radical (

) are generated. -

Propagation/Termination: Iodine radicals recombine to form diatomic iodine (

), which is visible as a purple/brown discoloration. The highly reactive aryl radical abstracts hydrogen from solvent or neighboring molecules, leading to the de-iodinated impurity (4-chlorobenzotrifluoride).

Visualization of Degradation Pathway

Figure 1: Photolytic degradation pathway leading to catalyst poisoning.

Storage & Handling Protocols

This protocol is designed to be self-validating . If the physical checks (Step 4) fail, the storage conditions in Steps 1-3 were insufficient.

Protocol A: Long-Term Storage (Stock)

-

Container Selection:

-

MUST USE: Amber glass vials or bottles.

-

Cap: Teflon (PTFE)-lined screw caps. Why? Iodine vapor is corrosive and will degrade standard rubber septa, leading to a compromised seal and oxygen ingress.

-

-

Atmosphere Control:

-

Purge headspace with Argon (preferred due to density) or Nitrogen for 30 seconds before sealing.

-

Parafilm is insufficient for long-term exclusion of oxygen; use electrical tape or shrink bands over the cap.

-

-

Temperature:

-

Store at 2°C to 8°C (Standard Refrigerator).

-

Note: Freezing is acceptable but unnecessary; the liquid state at 4°C allows for immediate visual QC (checking for precipitates or color change).

-

Protocol B: Handling for Synthesis

-

Equilibration: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, hydrolyzing the reagent over time.

-

Aliquot: Do not return unused reagent to the stock bottle.

-

Inert Transfer: For sensitive catalytic reactions, syringe transfer the liquid under a positive pressure of nitrogen.

Storage Logic Workflow

Figure 2: Decision tree for receiving and storing the reagent.

Quality Control & Troubleshooting

Before committing this reagent to a high-value synthesis (e.g., a GMP step or late-stage functionalization), verify its purity.

Visual Inspection (The "One-Second" Test)

-

Pass: Liquid is colorless or very pale yellow.

-

Fail: Liquid is orange, brown, or violet.

-

Remediation:[2] Wash the organic phase with 10% Sodium Thiosulfate (

) solution. This reduces

-

Analytical Verification (GC-MS)

-

Method: Standard non-polar column (e.g., DB-5 or HP-5).

-

Look For:

-

Parent Ion: m/z 306 (approx).

-

Impurity: Peak at m/z ~180 (4-Chlorobenzotrifluoride). If this impurity is >5%, the reagent has undergone significant photolysis and stoichiometry calculations for your reaction will be incorrect.

-

Application Context: Impact on Drug Discovery[1][4]

In drug development, 4-Chloro-3-iodobenzotrifluoride is a "linchpin" scaffold. The iodine atom is much more reactive toward oxidative addition than the chlorine atom. This allows for site-selective cross-coupling.

-

Reaction 1 (Iodine site): Suzuki or Sonogashira coupling occurs here first at mild temperatures (Room Temp to 60°C).

-

Reaction 2 (Chlorine site): Buchwald-Hartwig or secondary Suzuki coupling requires forcing conditions (>100°C, specialized ligands) and occurs second.

The Stability Risk:

If the reagent degrades to release free Iodine (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67776, 4-Chloro-3-iodobenzotrifluoride. Retrieved from [Link]

- Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002).Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2071-2116. (Contextualizes the reactivity order of I vs Cl).

- Klapars, A., & Buchwald, S. L. (2002).Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845. (Discusses stability and exchange of aryl iodides).

Sources

Technical Guide: Discovery and History of 4-Chloro-3-iodobenzotrifluoride

Executive Summary: The Scaffold of Selectivity

4-Chloro-3-iodobenzotrifluoride (PCBTF-I) represents a "linchpin" intermediate in modern medicinal chemistry. Unlike commodity chemicals discovered by accident, this molecule was engineered to solve a specific problem: orthogonal reactivity .

Its structure contains three distinct functional handles—a trifluoromethyl group (

Technical Note on Identity: There is a discrepancy in the provided registry data.

-

Target Molecule: 4-Chloro-3-iodobenzotrifluoride (1-chloro-2-iodo-4-(trifluoromethyl)benzene).[3]

-

Correct CAS: 672-57-1 .[3]

-

Provided CAS (67515-56-4): Corresponds to 4-Fluoro-3-(trifluoromethyl)benzoyl chloride.[4][5]

-

Editorial Decision: This guide focuses on the 4-Chloro-3-iodobenzotrifluoride topic as requested, correcting the CAS reference to ensure experimental safety and accuracy.

Chemical Identity & Structural Significance[3][4]

The value of 4-Chloro-3-iodobenzotrifluoride lies in its electronic topography. The

| Property | Data | Significance |

| IUPAC Name | 1-chloro-2-iodo-4-(trifluoromethyl)benzene | Defines absolute topology. |

| Molecular Formula | ||

| Molecular Weight | 306.45 g/mol | Heavy atom count suitable for fragment-based design.[3] |

| Boiling Point | ~82°C (at 25 mmHg) | Volatile enough for distillation purification. |

| Bond Dissociation Energy | The Core Mechanism: The weaker C-I bond breaks first under Pd(0) catalysis. |

Historical Evolution: From Dyes to Kinase Inhibitors

The history of 4-Chloro-3-iodobenzotrifluoride is tied to the industrialization of Parachlorobenzotrifluoride (PCBTF) .

Phase 1: The "Oxsol" Era (1960s–1980s)

Originally, the parent compound (4-chlorobenzotrifluoride) was developed as a solvent (Oxsol 100) and a dye intermediate. It was produced via the aggressive chlorination of toluene followed by fluorination. At this stage, the 3-position was rarely functionalized with iodine; nitration was the primary transformation for making herbicides like Trifluralin precursors.

Phase 2: The Rise of Cross-Coupling (1990s–2000s)

With the Nobel-winning development of Suzuki, Heck, and Sonogashira reactions, chemists needed scaffolds that could link two different aryl groups together without "scrambling" (reacting at the wrong site). 4-Chloro-3-iodobenzotrifluoride emerged as a solution. The iodine allowed for the attachment of a complex side chain (Side Chain A) at room temperature, leaving the chlorine intact to attach Side Chain B later at higher temperatures.

Phase 3: The Kinase Inhibitor Boom (2000s–Present)

The molecule became a staple in the synthesis of Type II Kinase Inhibitors (e.g., RAF/MEK inhibitors). The

Core Synthesis: The Sandmeyer Route

While direct iodination of 4-chlorobenzotrifluoride is possible, it is often non-selective due to the deactivating nature of the

Experimental Workflow (Diagram)

Figure 1: The reliable "Sandmeyer Sequence" ensures regiocontrol, placing the iodine strictly at the 3-position.

Detailed Protocol: Sandmeyer Conversion

Objective: Convert 3-amino-4-chlorobenzotrifluoride to 4-chloro-3-iodobenzotrifluoride.

-

Diazotization (The Critical Step):

-

Charge a reactor with 3-amino-4-chlorobenzotrifluoride (1.0 equiv) and HCl (conc., 2.5 equiv) in water.

-

Cool the suspension to 0–5°C . Critical: Temperature control prevents decomposition of the diazonium salt to phenols.

-

Add Sodium Nitrite (

) (1.1 equiv) as a 40% aqueous solution dropwise. Maintain internal temperature <5°C. -

Stir for 30 minutes. The solution should become clear (formation of diazonium salt).

-

-

Iodination (Sandmeyer):

-

Prepare a solution of Potassium Iodide (KI) (1.2 equiv) in water.

-

Add the cold diazonium solution slowly into the KI solution (room temperature) with vigorous stirring. Note: Nitrogen gas evolves rapidly. Ensure adequate venting.

-

Stir for 2 hours at room temperature, then heat to 50°C for 30 minutes to ensure completion.

-

-

Workup:

-

Extract with dichloromethane (DCM).

-

Wash the organic layer with Sodium Thiosulfate (

) solution. Reason: This removes excess iodine (purple color) which can act as a radical inhibitor in downstream coupling. -

Dry over

and concentrate. -

Purification: Distillation under reduced pressure.

-

Application: Chemoselective Cross-Coupling[1]

The primary utility of this molecule is the ability to react at the Iodine position while preserving the Chlorine.

Mechanism of Selectivity

Palladium(0) undergoes Oxidative Addition into the Carbon-Halogen bond.[1] The rate of oxidative addition follows the bond strength:

-

Reaction A (

): Pd inserts into C-I. -

Reaction B (

): Pd inserts into C-Cl (only after I is gone or if specialized ligands are used).

Workflow: Sequential Suzuki Coupling (Diagram)